molecular formula C9H13N3O B3207394 3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1041576-35-5

3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No. B3207394
CAS RN: 1041576-35-5
M. Wt: 179.22
InChI Key: XXKINXALESACRW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which play a key role in the development of inflammatory diseases. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. In addition, it has also been found to inhibit the activity of various enzymes such as COX-2 and MMPs, which are involved in the development of inflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is its high potency and selectivity. It has been found to exhibit significant biological activities at low concentrations, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole. One of the areas of interest is its potential use as an anti-tuberculosis agent. It has been found to exhibit significant activity against Mycobacterium tuberculosis, and further research is underway to explore its efficacy in vivo. Another area of interest is its potential use as an anti-cancer agent. It has been found to induce apoptosis in cancer cells, and further research is needed to evaluate its efficacy in various cancer models. Finally, there is also interest in exploring the potential of this compound as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, this compound is a promising compound that exhibits significant biological activities. Its potential therapeutic applications have been extensively studied, and further research is underway to explore its efficacy in various disease models. The synthesis method of this compound is well-established, and its high potency and selectivity make it a promising candidate for drug development.

Scientific Research Applications

3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, antioxidant, and anti-cancer activities. In addition, it has also been investigated for its potential use as an anti-tuberculosis agent. The compound has shown promising results in preclinical studies, and further research is underway to explore its therapeutic potential.

properties

IUPAC Name

3-cyclopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-7(10-5-1)9-11-8(12-13-9)6-3-4-6/h6-7,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKINXALESACRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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